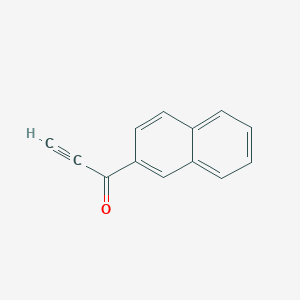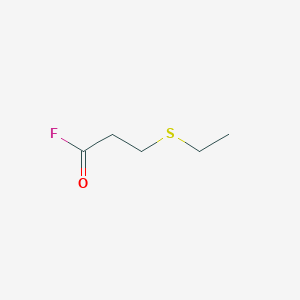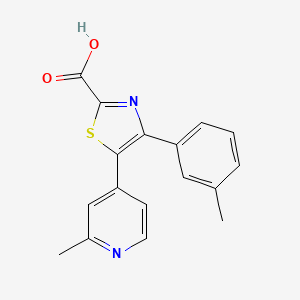
4,9,9-Trifluoro-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9,9-Trifluoro-9H-fluorene is an organic compound that belongs to the fluorene family. It is characterized by the presence of three fluorine atoms attached to the fluorene core. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9,9-Trifluoro-9H-fluorene typically involves the introduction of fluorine atoms into the fluorene structure. One common method is the fluorination of 9H-fluorene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,9,9-Trifluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to the parent fluorene compound.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Halogenated fluorenes or other substituted derivatives.
Applications De Recherche Scientifique
4,9,9-Trifluoro-9H-fluorene has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent or in the development of pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 4,9,9-Trifluoro-9H-fluorene involves its interaction with various molecular targets. In biological systems, it may interact with cellular components through its fluorine atoms, which can form strong hydrogen bonds and other interactions. In electronic applications, its unique electronic structure allows it to participate in charge transfer processes, making it suitable for use in OLEDs and other devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene: The parent compound without fluorine atoms.
9,9-Difluoro-9H-fluorene: A similar compound with two fluorine atoms.
9,9-Dioctyl-9H-fluorene: A derivative with octyl groups instead of fluorine atoms.
Uniqueness
4,9,9-Trifluoro-9H-fluorene is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms enhance its stability, photophysical properties, and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
189508-05-2 |
|---|---|
Formule moléculaire |
C13H7F3 |
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
4,9,9-trifluorofluorene |
InChI |
InChI=1S/C13H7F3/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10,15)16/h1-7H |
Clé InChI |
XSEBXCLPLRFGTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2(F)F)C=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


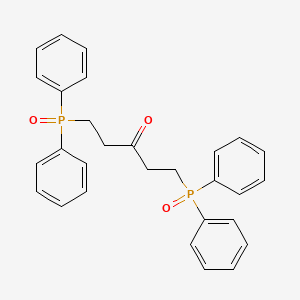

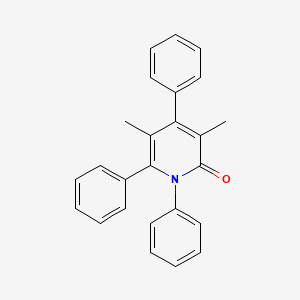
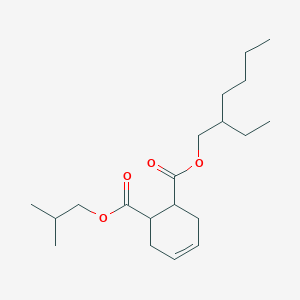
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)


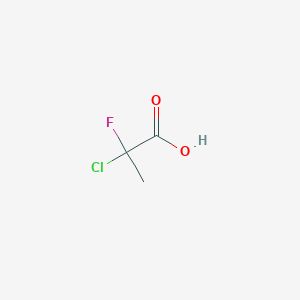
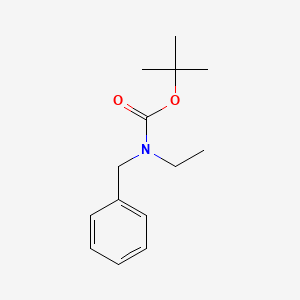
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
